molecular formula C6H13N B12284694 (2S)-1-cyclopropylpropan-2-amine

(2S)-1-cyclopropylpropan-2-amine

Cat. No.: B12284694
M. Wt: 99.17 g/mol
InChI Key: WFJUBRAHXQCZAM-YFKPBYRVSA-N
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Description

(2S)-1-cyclopropylpropan-2-amine is an organic compound characterized by a cyclopropyl group attached to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-cyclopropylpropan-2-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to yield the desired amine. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-cyclopropylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, secondary amines, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-1-cyclopropylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-cyclopropylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar cyclopropyl structure but different functional groups.

    Cyclopropylamine: A simpler amine with a cyclopropyl group.

    Cyclopropylcarbinol: An alcohol with a cyclopropyl group.

Uniqueness

(2S)-1-cyclopropylpropan-2-amine is unique due to its specific stereochemistry and the presence of both cyclopropyl and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2S)-1-cyclopropylpropan-2-amine

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

WFJUBRAHXQCZAM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1CC1)N

Canonical SMILES

CC(CC1CC1)N

Origin of Product

United States

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